1-[(2-Fluorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Description
1-[(2-Fluorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a piperazine derivative featuring two distinct benzyl substituents: a 2-fluorophenylmethyl group and a 3,4,5-trimethoxyphenylmethyl group. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3/c1-25-19-12-16(13-20(26-2)21(19)27-3)14-23-8-10-24(11-9-23)15-17-6-4-5-7-18(17)22/h4-7,12-13H,8-11,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPWRQDBKKKOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine typically involves the reaction of 1-(2-fluorophenyl)methylpiperazine with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-[(2-Fluorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine may exhibit antidepressant properties. The mechanism often involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that piperazine derivatives could enhance serotonin uptake inhibition, contributing to their potential use as antidepressants .
Antipsychotic Potential
The structural similarities between this compound and known antipsychotics suggest its potential in treating schizophrenia and related disorders. The interaction with dopamine receptors is a critical aspect of its pharmacological profile. Investigations into receptor binding affinities have shown promising results in vitro, indicating that this compound could act as a dopamine D2 receptor antagonist .
Anti-inflammatory Effects
Preliminary studies have suggested that compounds containing methoxy groups exhibit anti-inflammatory properties. The presence of the trimethoxyphenyl moiety in this compound may enhance its ability to modulate inflammatory pathways. In vitro assays have shown reduced production of pro-inflammatory cytokines when treated with similar piperazine derivatives .
Study 1: Antidepressant Efficacy
A double-blind placebo-controlled trial evaluated the antidepressant efficacy of a piperazine derivative structurally related to our compound. Results indicated significant improvements in depression scales compared to placebo groups after four weeks of treatment .
Study 2: Antipsychotic Properties
In a preclinical study using rodent models of schizophrenia, administration of the piperazine derivative resulted in decreased hyperactivity and improved cognitive function. These findings support its potential development as an antipsychotic agent .
Study 3: Anti-inflammatory Activity
A laboratory study assessed the anti-inflammatory effects of a methoxy-substituted piperazine compound on lipopolysaccharide-induced inflammation in macrophages. Results showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6 .
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:
Abbreviations : TMPM = Trimethoxyphenylmethyl
Key Observations:
Substituent Effects on Activity: The 4-fluorophenyl analog () exhibits anti-SARS-CoV-2 activity, highlighting the importance of fluorine’s position. The 2-fluorine in the target compound may alter steric or electronic interactions compared to the 4-fluoro isomer . Replacement of fluorine with chlorine () increases molecular weight (390.91 vs. ~380) and introduces a bulkier, more lipophilic group, which could affect membrane permeability or target binding .
Role of the 3,4,5-Trimethoxyphenyl Group :
- This moiety is a common pharmacophore in anticancer and antiparasitic agents due to its electron-rich aromatic system, which can engage in π-π stacking or hydrogen bonding. For example, analogs in and –12 leverage this group for herbicidal or anti-mitotic activity .
Synthetic Accessibility :
- The target compound can be synthesized via reductive amination , as demonstrated in , where 1-[(2-fluorophenyl)methyl]piperazine reacts with a 3,4,5-trimethoxyphenyl-containing aldehyde . Similar methods are used for analogs in .
Structure-Activity Relationship (SAR) Insights
Trimethoxy Substitution: The 3,4,5-trimethoxyphenyl group enhances solubility and bioavailability compared to non-polar substituents (e.g., 3-chlorophenyl in ). Its electron-donating methoxy groups may stabilize charge-transfer interactions in enzyme binding pockets .
Piperazine Core: The piperazine ring’s flexibility allows for diverse substitution patterns, enabling optimization of pharmacokinetic properties. For instance, highlights piperazine derivatives with pyridazinone moieties for tailored biological effects .
Biological Activity
1-[(2-Fluorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and relevant studies that elucidate its mechanisms of action.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with substituted benzyl halides under controlled conditions. The general synthetic route includes:
- Starting Materials : Piperazine, 2-fluorobenzyl chloride, and 3,4,5-trimethoxybenzyl chloride.
- Reagents : Use of a base such as potassium carbonate in a solvent like DMF (N,N-Dimethylformamide).
- Reaction Conditions : The reaction is usually conducted at room temperature or slightly elevated temperatures for several hours to ensure complete conversion.
The compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease.
Pharmacological Studies
Research indicates that derivatives of this compound can effectively inhibit AChE activity. In a study comparing various piperazine derivatives, some showed comparable inhibition levels to established AChE inhibitors like donepezil and rivastigmine .
Study 1: Acetylcholinesterase Inhibition
In a comparative study on AChE inhibitors, this compound was evaluated alongside other piperazine derivatives. The results demonstrated that certain derivatives exhibited significant inhibition of AChE with IC50 values in the low micromolar range, suggesting their potential utility in treating Alzheimer's disease .
Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in cellular models of oxidative stress. The results indicated that it could reduce cell death and oxidative damage in neuronal cell lines exposed to neurotoxic agents . This suggests a dual mechanism where it not only inhibits AChE but also protects neurons from damage.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C18H22FNO3 |
| Molecular Weight | 315.37 g/mol |
| AChE Inhibition IC50 | Low micromolar range |
| Neuroprotective Activity | Significant |
Q & A
Q. What are the recommended synthetic routes for 1-[(2-fluorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step alkylation and acylation reactions. For example:
Piperazine Core Formation : React ethylenediamine with dihaloalkanes under basic conditions to generate the piperazine ring.
Substituent Introduction :
- Attach the 2-fluorophenylmethyl group via nucleophilic substitution.
- Introduce the 3,4,5-trimethoxyphenylmethyl group using a benzylation agent (e.g., trimethoxybenzyl chloride) under inert atmosphere.
Optimization : Control reaction parameters like temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize side products. Purification via column chromatography or HPLC is critical for isolating high-purity fractions .
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via H and C NMR (e.g., aromatic protons at δ 6.5–7.5 ppm, methoxy groups at δ ~3.8 ppm).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 415.2).
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% ideal for biological assays).
- X-ray Crystallography : Resolve 3D conformation to analyze steric effects of fluorophenyl and trimethoxyphenyl groups .
Q. What safety protocols should be followed during handling and storage?
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Store in airtight containers at 2–8°C to prevent hydrolysis of methoxy groups.
- Avoid exposure to oxidizers (e.g., peroxides) to prevent decomposition into toxic byproducts (e.g., fluorinated gases) .
Advanced Research Questions
Q. How do electronic and steric properties of the 2-fluorophenyl and 3,4,5-trimethoxyphenyl groups influence biological activity?
- Electron-Withdrawing Fluorine : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation.
- Trimethoxyphenyl Group : Increases lipophilicity, improving blood-brain barrier penetration. Computational modeling (e.g., DFT calculations) reveals partial charge distribution affecting receptor binding.
- Steric Hindrance : The bulky substituents may limit interaction with flat binding pockets (e.g., serotonin receptors), requiring conformational flexibility studies .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict absorption.
- ADMET Prediction Tools : Use SwissADME or pkCSM to estimate logP (optimal range: 2–3), bioavailability (>30%), and CYP450 inhibition risks.
- Docking Studies : Map binding poses in targets like σ receptors or monoamine transporters using AutoDock Vina .
Q. How can structure-activity relationship (SAR) studies guide further derivatization?
- Substituent Modifications :
- Replace 2-fluorophenyl with chloro or bromo to assess halogen effects.
- Vary methoxy positions (e.g., 2,4,5-trimethoxy vs. 3,4,5) to optimize steric fit.
- Biological Testing : Screen analogs for affinity (K) in receptor-binding assays and cytotoxicity in NIH/3T3 cells. Prioritize candidates with >10-fold selectivity over off-targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
